Ethyl 4-((3-chloropyridin-4-yl)oxy)piperidine-1-carboxylate
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Description
Synthesis Analysis
The synthesis of related compounds often involves esterification and bromination as key steps, as seen in the synthesis of Ethyl 3-bromo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-1H-pyrazole-5-carboxylate . Another related compound, Ethyl 4-piperidingcarboxylate, was synthesized from isonicotinic acid by esterification and hydrogenation . These methods suggest that the synthesis of Ethyl 4-((3-chloropyridin-4-yl)oxy)piperidine-1-carboxylate could potentially involve similar steps, starting from a suitable pyridine derivative and piperidine, followed by esterification.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as single-crystal X-ray diffraction . This technique allows for the precise determination of molecular geometries and the identification of intermolecular interactions, such as hydrogen bonds. For Ethyl 4-((3-chloropyridin-4-yl)oxy)piperidine-1-carboxylate, a similar analysis would likely reveal the orientation of the pyridine and piperidine rings and the position of the ester group.
Chemical Reactions Analysis
The related compounds have been shown to undergo various chemical reactions. For instance, Ethyl 1-(4-chlorophenyl)-2-methyl-4-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate reacted with different hydrazines to form a variety of derivatives . Similarly, Ethyl 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate reacted with substituted hydrazines to give mixtures of regioisomeric pyrazoles . These reactions indicate that the Ethyl 4-((3-chloropyridin-4-yl)oxy)piperidine-1-carboxylate could also be reactive towards nucleophiles like hydrazines, potentially leading to the formation of new compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like Ethyl 4-((3-chloropyridin-4-yl)oxy)piperidine-1-carboxylate can be inferred from related compounds. For example, the crystal structure of Ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate provided information on the crystal packing and density . The solubility of related compounds, such as 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde, in different solvents can also give an indication of the solubility properties of Ethyl 4-((3-chloropyridin-4-yl)oxy)piperidine-1-carboxylate . Additionally, the antibacterial activity of some synthesized compounds suggests potential biological activities that could be explored for Ethyl 4-((3-chloropyridin-4-yl)oxy)piperidine-1-carboxylate .
Scientific Research Applications
Chemical Synthesis and Functionalization
Ethyl 4-((3-chloropyridin-4-yl)oxy)piperidine-1-carboxylate serves as a versatile intermediate in organic synthesis. It has been employed in the synthesis of highly functionalized tetrahydropyridines through an expedient phosphine-catalyzed [4 + 2] annulation, showcasing its utility in creating complex nitrogen-containing heterocycles with potential pharmacological activities (Zhu, Lan, & Kwon, 2003). This chemical entity is also a key component in the unexpected transformation of ethyl 1-(4-chlorophenyl)-2-methyl-4-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate, leading to a variety of tetrahydropyridine, dihydropyrazolone, and oxazole derivatives, which were further explored for their weak antibacterial activity (Anusevičius et al., 2014).
Anticancer Agent Development
In the realm of anticancer research, derivatives of ethyl 4-((3-chloropyridin-4-yl)oxy)piperidine-1-carboxylate have been synthesized and evaluated for their potential as anticancer agents. Specifically, propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole were synthesized and assessed, with some showing promising anticancer activities in vitro (Rehman et al., 2018). These findings underscore the importance of this compound as a precursor in the synthesis of novel therapeutic agents.
Tuberculosis Treatment
Additionally, ethyl 4-((3-chloropyridin-4-yl)oxy)piperidine-1-carboxylate derivatives have been explored as Mycobacterium tuberculosis GyrB inhibitors. A series of such derivatives was designed and synthesized, demonstrating significant in vitro activity against Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase, suggesting their potential as novel antituberculosis agents (Jeankumar et al., 2013).
properties
IUPAC Name |
ethyl 4-(3-chloropyridin-4-yl)oxypiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O3/c1-2-18-13(17)16-7-4-10(5-8-16)19-12-3-6-15-9-11(12)14/h3,6,9-10H,2,4-5,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJLUJOOCOGAFGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)OC2=C(C=NC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-((3-chloropyridin-4-yl)oxy)piperidine-1-carboxylate |
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